1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)-
Overview
Description
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a dihydroindole core with a propenyl substituent. Indole derivatives are widely studied due to their biological and pharmacological activities .
Preparation Methods
The synthesis of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of indole with propenyl halides under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve catalytic hydrogenation of indole derivatives to achieve the desired dihydroindole structure .
Chemical Reactions Analysis
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated indole derivatives.
Scientific Research Applications
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-: Lacks the propenyl substituent, making it less reactive in certain chemical reactions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group, which imparts different chemical properties and reactivity.
1H-Indole-1-propanol: Has a hydroxyl group, making it more hydrophilic and altering its biological activity.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-prop-2-enyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-6H,1,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFARNYDIVXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533025 | |
Record name | 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-27-1 | |
Record name | 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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